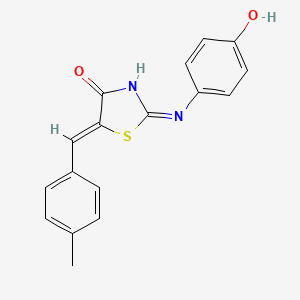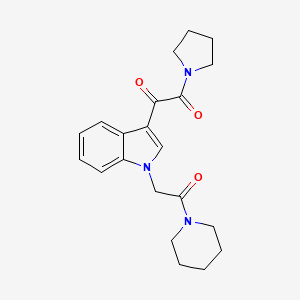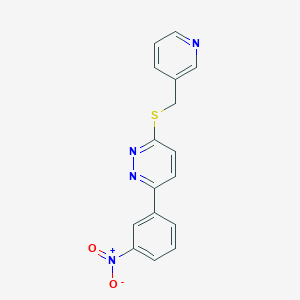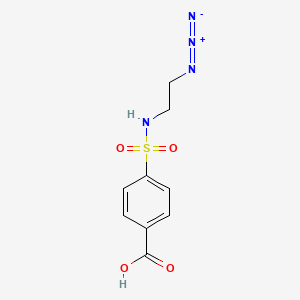
(Z)-2-((4-hydroxyphenyl)amino)-5-(4-methylbenzylidene)thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-((4-hydroxyphenyl)amino)-5-(4-methylbenzylidene)thiazol-4(5H)-one, also known as HMBC, is a thiazolone derivative that has attracted attention due to its potential pharmacological properties. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
The mechanism of action of (Z)-2-((4-hydroxyphenyl)amino)-5-(4-methylbenzylidene)thiazol-4(5H)-one has been studied in various cell lines. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. The antimicrobial activity of this compound has been attributed to its ability to disrupt the bacterial cell membrane. The antioxidant and anti-inflammatory properties of this compound have been attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of glutathione (GSH) in cancer cells. This compound has also been reported to decrease the levels of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages. Additionally, this compound has been shown to reduce the levels of lipid peroxidation and increase the activity of antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT), in animal models.
Advantages and Limitations for Lab Experiments
(Z)-2-((4-hydroxyphenyl)amino)-5-(4-methylbenzylidene)thiazol-4(5H)-one has several advantages as a potential compound for lab experiments. It is relatively easy to synthesize and has been reported to exhibit promising pharmacological properties. However, there are also limitations to its use in lab experiments. The compound has not been extensively studied in vivo, and its toxicity profile is not well understood. Additionally, the optimal dosage and administration route for this compound have not been established.
Future Directions
There are several future directions for the study of (Z)-2-((4-hydroxyphenyl)amino)-5-(4-methylbenzylidene)thiazol-4(5H)-one. One potential area of research is the optimization of the synthesis method to increase the yield and purity of the compound. Another area of research is the investigation of the toxicity profile of this compound in animal models. Additionally, the potential applications of this compound in the treatment of various diseases, including cancer and infectious diseases, should be further explored. Finally, the mechanism of action of this compound should be further elucidated to better understand its pharmacological properties.
Synthesis Methods
The synthesis of (Z)-2-((4-hydroxyphenyl)amino)-5-(4-methylbenzylidene)thiazol-4(5H)-one has been reported through various methods, including the reaction of 4-methylbenzaldehyde with 2-amino-4-(4-hydroxyphenyl)thiazole in the presence of acetic acid and glacial acetic acid. Another method involves the reaction of 4-methylbenzaldehyde with 2-amino-4-(4-hydroxyphenyl)thiazole in the presence of sodium hydroxide and ethanol. The yields of the synthesized compound have been reported to be around 80-90%.
Scientific Research Applications
(Z)-2-((4-hydroxyphenyl)amino)-5-(4-methylbenzylidene)thiazol-4(5H)-one has been studied for its potential applications in scientific research. It has been reported to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been reported to exhibit antioxidant and anti-inflammatory properties.
properties
IUPAC Name |
(5Z)-2-(4-hydroxyphenyl)imino-5-[(4-methylphenyl)methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-11-2-4-12(5-3-11)10-15-16(21)19-17(22-15)18-13-6-8-14(20)9-7-13/h2-10,20H,1H3,(H,18,19,21)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSYDMMREDCLCR-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2565977.png)


![5-(2-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2565980.png)
![N1-(3-methoxyphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2565981.png)
![N-(2,4-dimethylphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2565982.png)
![2-[5-(Trifluoromethyl)oxolan-2-yl]acetic acid](/img/structure/B2565983.png)

![(E)-2-(1-(4-cinnamylpiperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2565986.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide](/img/structure/B2565987.png)



![4-isopropoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2565997.png)